

# Ensitrelvir Fumarate: A Technical Overview of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ensitrelvir Fumarate |           |
| Cat. No.:            | B10829017            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Ensitrelvir Fumarate** (trade name Xocova), developed by Shionogi in partnership with Hokkaido University, is an orally administered antiviral agent designed to combat SARS-CoV-2, the virus responsible for COVID-19.[1] It functions as a selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme is critical for viral replication, making it a key target for antiviral therapy.[3][4] Preclinical studies demonstrated Ensitrelvir's antiviral activity against a wide range of SARS-CoV-2 variants and a favorable pharmacokinetic profile, paving the way for clinical investigation.[5][6] This guide provides a detailed summary of the early-phase clinical trial data, focusing on pharmacokinetics, safety, and virological efficacy.

### **Core Mechanism of Action**

Ensitrelvir is a noncovalent, nonpeptide inhibitor that targets the substrate-binding pocket of the 3CL protease.[2] By binding to this active site, it blocks the cleavage of viral polyproteins, a process essential for the virus to assemble functional replication machinery.[7] This inhibition effectively halts viral replication within host cells.[4] Structural analysis has revealed that Ensitrelvir specifically recognizes the S1, S2, and S1' subsites of the protease's substrate-binding pocket.[2][8]





Click to download full resolution via product page

Caption: Ensitrelvir's mechanism of inhibiting SARS-CoV-2 replication.

## **Experimental Protocols**

Early-phase clinical development for Ensitrelvir involved Phase 1 studies in healthy volunteers and Phase 2 studies in patients with COVID-19. The protocols were designed to assess safety, tolerability, pharmacokinetics, and antiviral efficacy.

## Phase 1 Study Protocol (jRCT2031210202)



- Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of Ensitrelvir in healthy adults. The study also evaluated the effect of food on its pharmacokinetics.[9][10][11]
- Design: A multicenter, randomized, double-blind, placebo-controlled study.[11] An open-label,
   two-group, two-period crossover portion was included to assess the food effect.[11]
- Participants: Healthy Japanese and White adult participants.[9] Subsequent evaluations included Japanese females and elderly participants.[11]
- Intervention:
  - Part 1 (Single Ascending Dose): Participants received a single oral dose of Ensitrelvir (20, 70, 250, 500, 1,000, or 2,000 mg) or a placebo.[9]
  - Part 2 (Multiple Ascending Dose): Participants received once-daily oral Ensitrelyir for 5
    days at loading/maintenance doses of 375/125 mg or 750/250 mg, or a placebo.[9][11]
- Key Assessments:
  - Safety: Monitoring and recording of all treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[11]
  - Pharmacokinetics: Serial blood sampling to determine plasma concentrations of Ensitrelvir and calculate key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life).[9][11]

## Phase 2a/2b Study Protocol (jRCT2031210350)

- Objective: To assess the antiviral efficacy and safety of Ensitrelvir in patients with mild-to-moderate COVID-19 or asymptomatic SARS-CoV-2 infection.[12][13]
- Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, Phase 2/3 study. The results here focus on the Phase 2a and 2b parts.[10][12][14]
- Participants: Patients aged 12 years and older with a confirmed SARS-CoV-2 infection.[3]
   The Phase 2b part was conducted during the Omicron variant epidemic.[10][14]

## Foundational & Exploratory





- Intervention: Participants were randomized to receive one of the following once-daily for 5 days:
  - Ensitrelvir 125 mg (375 mg loading dose on Day 1)
  - Ensitrelvir 250 mg (750 mg loading dose on Day 1)
  - Placebo[12][14]
- Primary Endpoints:
  - Phase 2a: Change from baseline in the SARS-CoV-2 viral titer.[12][13]
  - Phase 2b (Co-primary): 1) Change from baseline in the SARS-CoV-2 titer on Day 4, and
     2) Time-weighted average change from baseline in the total score of 12 predefined
     COVID-19 symptoms.[14]
- Key Assessments:
  - Efficacy: Quantitative viral load (viral titer and viral RNA) measured from nasopharyngeal swabs at multiple time points.[10][12] Symptom severity was recorded daily by patients.
  - Safety: Assessed through the monitoring and reporting of adverse events.[14]





Click to download full resolution via product page

Caption: Workflow of the randomized, placebo-controlled Phase 2 trial.

### **Data Presentation**

Quantitative data from the early-phase trials are summarized below.

# Table 1: Phase 1 Pharmacokinetic Profile in Healthy Adults



| Parameter                        | Single Dose (20-<br>2,000 mg)                                 | Multiple Dose<br>(375/125 mg)                                                      | Food Effect (Single<br>375 mg Dose)            |
|----------------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------|
| Dose Proportionality             | Plasma exposures<br>showed almost dose<br>proportionality.[9] | Cmax and AUC increased in a dose-proportional manner in Japanese females. [11]     | N/A                                            |
| Tmax (Time to Cmax)              | 2.5 hours (fasted state).[5]                                  | N/A                                                                                | Delayed from 2.5h to<br>8h in fed state.[5]    |
| Cmax (Max<br>Concentration)      | Dose-dependent.                                               | C24 (24h concentration) exceeded the target plasma concentration (6.09 µg/mL).[11] | Reduced by 15% with food.[5]                   |
| AUC (Total Exposure)             | Dose-dependent.                                               | Similar on Day 1 and<br>Day 5.[15]                                                 | No clinically<br>meaningful impact.[5]<br>[15] |
| t1/2 (Elimination Half-<br>life) | 42.2 to 48.1 hours.[9]                                        | 48.7 to 58.9 hours.[11]                                                            | Approximately 51 hours.[7]                     |
| Urinary Excretion                | 12.9% to 21.8% of the<br>dose recovered in<br>urine.[6]       | N/A                                                                                | N/A                                            |

Data compiled from studies on both suspension and tablet formulations.

## **Table 2: Phase 1 Safety & Tolerability in Healthy Adults**



| Adverse Event Profile | Observation                                                                                         |
|-----------------------|-----------------------------------------------------------------------------------------------------|
| Overall Tolerability  | Ensitrelvir was well-tolerated following single and multiple oral doses.[9][16]                     |
| Severity of AEs       | Most treatment-related adverse events were mild in severity and resolved without treatment. [9][11] |
| Common AEs            | Transient decreases in high-density lipoprotein (HDL) and increased blood triglycerides.[1][17]     |
| Serious AEs           | No serious treatment-emergent adverse events were reported in the tablet formulation study.[15]     |
| Dose Adjustment       | Results suggest no necessity for dose adjustment based on age, sex, race, or food intake.[11][16]   |

Table 3: Phase 2a/2b Virological Efficacy in COVID-19 Patients



| Endpoint                      | Phase 2a Results                                                                       | Phase 2b Results                                                                                                                   |
|-------------------------------|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Study Population              | 47 patients (ITT) with mild-to-<br>moderate COVID-19 or<br>asymptomatic infection.[12] | 341 patients (ITT) with mild-to-<br>moderate COVID-19 during the<br>Omicron wave.[14]                                              |
| Change in Viral Titer (Day 4) | 250 mg dose: -2.81 log10<br>TCID50/mL (vs1.54 for<br>placebo; P=0.0083).[12]           | Both doses: -0.41 log10<br>TCID50/mL greater reduction<br>than placebo (P < 0.0001).[14]                                           |
| Change in Viral RNA (Day 4)   | 1.4 to 1.5 log10 copies/mL greater reduction versus placebo.[12][13]                   | Significant reduction consistent with Phase 2a findings.[10]                                                                       |
| Time to Viral Clearance       | Median time to infectious viral clearance decreased by approximately 50 hours.[13]     | N/A                                                                                                                                |
| Symptom Resolution            | An improving trend was noted in the total score of 12 COVID-19 symptoms.[10]           | No significant difference in the total symptom score, but significant improvement in respiratory and acute symptom sub-scores.[14] |

# Table 4: Phase 2b Safety & Tolerability in COVID-19

**Patients** 

| Adverse Event (AE) Profile      | Placebo (n=111)                         | Ensitrelvir 125 mg<br>(n=114)           | Ensitrelvir 250 mg<br>(n=116)           |
|---------------------------------|-----------------------------------------|-----------------------------------------|-----------------------------------------|
| Treatment-Emergent<br>AEs (Any) | 31.2%                                   | 34.3%                                   | 42.9%                                   |
| Treatment-Related<br>AEs        | 5.0%                                    | 13.6%                                   | 22.1%                                   |
| AE Severity                     | Most AEs were mild in severity.[14][18] | Most AEs were mild in severity.[14][18] | Most AEs were mild in severity.[14][18] |
| Deaths                          | 0                                       | 0                                       | 0                                       |



Data from the Phase 2b study as reported by Mukae et al. and sourced from medRxiv pre-print. [10]

### Conclusion

The early-phase clinical trial results for **Ensitrelvir Fumarate** demonstrate a promising profile for an oral antiviral agent against SARS-CoV-2. Phase 1 studies in healthy adults established that Ensitrelvir is well-tolerated and possesses favorable pharmacokinetic properties, including a long half-life that supports a once-daily dosing regimen.[9] Phase 2 trials in patients with mild-to-moderate COVID-19 confirmed its potent antiviral activity, showing a rapid and significant reduction in both viral titer and viral RNA compared to placebo.[10][13] While the effect on the total score of symptoms was not statistically significant in the Phase 2b study, improvements in key respiratory symptoms were observed.[14] The safety profile remains acceptable, with most adverse events being mild.[14][18] These collective findings supported the continued development of Ensitrelvir in larger Phase 3 trials for the treatment of COVID-19.[10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ensitrelvir Wikipedia [en.wikipedia.org]
- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants
   ScienceOpen [scienceopen.com]
- 3. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 4. What is the mechanism of Ensitrelvir Fumaric Acid? [synapse.patsnap.com]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Research to evaluate safety and impact of long COVID intervention with Ensitrelvir for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebo-

## Foundational & Exploratory





controlled trial | PLOS One [journals.plos.org]

- 8. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants -PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. medrxiv.org [medrxiv.org]
- 11. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety,
   Pharmacokinetics and Food Effect in Healthy Adult Populations [pubmed.ncbi.nlm.nih.gov]
- 12. eswi.org [eswi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Efficacy and Safety of Ensitrelvir in Patients With Mild-to-Moderate Coronavirus Disease 2019: The Phase 2b Part of a Randomized, Placebo-Controlled, Phase 2/3 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and safety of Ensitrelvir in asymptomatic or mild to moderate COVID-19: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ensitrelvir Fumarate: A Technical Overview of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829017#early-phase-clinical-trial-results-forensitrelvir-fumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com